H-Ala-Ala-Ala-pNA HCl: A Technical Guide to its Mechanism of Action and Applications
H-Ala-Ala-Ala-pNA HCl: A Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Ala-Ala-Ala-pNA HCl (L-Alanyl-L-alanyl-L-alanine p-nitroanilide hydrochloride) is a synthetic chromogenic peptide substrate pivotal in the study of proteolytic enzymes.[1] Its primary utility lies in the sensitive and specific quantification of elastase activity, a key serine protease implicated in a spectrum of physiological and pathological processes. This guide provides an in-depth exploration of the molecule's mechanism of action, detailed protocols for its use, and its applications in research and drug discovery. The tripeptide sequence, composed of three alanine residues, mimics the natural cleavage sites for elastase, rendering it a valuable tool for dissecting the enzyme's function.[2]
Mechanism of Action: A Chromogenic Revelation
The core of H-Ala-Ala-Ala-pNA HCl's utility lies in its elegant and straightforward mechanism of action. The substrate is specifically designed to be a target for certain proteolytic enzymes, most notably elastase. The enzyme recognizes and binds to the tri-alanine peptide sequence. The catalytic triad of the serine protease then facilitates the hydrolysis of the amide bond between the C-terminal alanine residue and the p-nitroanilide (pNA) moiety.[2]
This enzymatic cleavage liberates p-nitroaniline, a chromophore that exhibits a distinct yellow color in solution. The intensity of this color is directly proportional to the amount of pNA released and, consequently, to the enzymatic activity of the protease. The concentration of the liberated pNA can be quantitatively measured by monitoring the increase in absorbance at a wavelength of approximately 405-410 nm.[3]
Caption: Enzymatic cleavage of H-Ala-Ala-Ala-pNA HCl by elastase.
Quantitative Analysis: Enzyme Kinetics
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Human Neutrophil Elastase (hNE) | Suc-AAA-pNA | 2.7 ± 0.2 | 1.2 ± 0.3 | 465 ± 103 |
| Murine Neutrophil Elastase (mNE) | Suc-AAA-pNA | 5.9 ± 0.5 | 5.8 ± 1.0 | 966 ± 106 |
| Porcine Pancreatic Elastase (PPE) | Suc-AAA-pNA | 1.15 | Not Reported | Not Reported |
Data for hNE and mNE are from Wiesner et al. (2005).[4] Data for PPE is from a Sigma-Aldrich product information sheet.[5]
Experimental Protocols
This section provides a detailed, step-by-step methodology for a standard elastase activity assay using a p-nitroanilide substrate. This protocol is adapted from established procedures for Suc-Ala-Ala-Ala-pNA and can be readily applied to H-Ala-Ala-Ala-Pna HCl.[6]
Protocol 1: Determination of Elastase Activity
Materials and Reagents:
-
H-Ala-Ala-Ala-pNA HCl
-
Porcine Pancreatic Elastase (or other elastase of interest)
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.3 at 25°C
-
Enzyme Dilution Buffer: 0.05 M Sodium Acetate, pH 5.0, containing 0.1 M NaCl
-
Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Preparation of Solutions:
-
Substrate Stock Solution (2.5 mM): Dissolve the appropriate amount of H-Ala-Ala-Ala-pNA HCl in the Assay Buffer. For example, to prepare 10 mL of a 2.5 mM solution (MW = 387.82 g/mol ), dissolve 9.7 mg of the substrate in 10 mL of Assay Buffer. Store on ice.
-
Enzyme Stock Solution (1 mg/mL): Dissolve elastase in the cold Enzyme Dilution Buffer.
-
Working Enzyme Solution (0.1 mg/mL): Dilute the enzyme stock solution 1:10 with the cold Enzyme Dilution Buffer. Keep on ice.
-
-
Assay Setup:
-
Set the spectrophotometer to 410 nm and equilibrate the cell holder to 25°C.
-
In a cuvette, combine 2.5 mL of Assay Buffer and 0.5 mL of the Substrate Stock Solution.
-
Incubate the cuvette in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.
-
-
Initiation of Reaction and Data Acquisition:
-
To initiate the reaction, add 5 µL of the Working Enzyme Solution to the cuvette.
-
Quickly mix the solution by inverting the cuvette (if using a standard spectrophotometer) or by gentle pipetting (if using a microplate reader).
-
Immediately begin recording the absorbance at 410 nm every minute for 5-10 minutes. The rate of increase in absorbance should be linear.
-
-
Calculation of Specific Activity:
-
Determine the change in absorbance per minute (ΔA₄₁₀/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Units/mg = (ΔA₄₁₀/min * Total Volume (mL)) / (ε * mg of enzyme in the reaction * path length (cm))
-
Caption: Workflow for determining elastase activity.
Specificity and Cross-Reactivity
H-Ala-Ala-Ala-pNA HCl is a substrate for porcine pancreatic elastase and astacin, a crayfish zinc-endopeptidase.[7] The substrate's tri-alanine sequence is a preferred recognition site for elastases, which generally cleave peptide bonds C-terminal to small, neutral amino acids such as alanine, valine, and serine.[8]
In contrast, other major serine proteases have different substrate specificities:
-
Trypsin: Cleaves peptide bonds C-terminal to basic amino acids, primarily arginine and lysine.[9]
-
Chymotrypsin: Prefers large, hydrophobic amino acid residues such as phenylalanine, tryptophan, and tyrosine at the P1 position.[10]
Given these distinct specificities, H-Ala-Ala-Ala-pNA HCl is not expected to be a significant substrate for trypsin or chymotrypsin. This high degree of specificity makes it a valuable tool for selectively measuring elastase activity in complex biological samples where multiple proteases may be present.
Applications in Research and Drug Development
The ability to accurately quantify elastase activity using H-Ala-Ala-Ala-pNA HCl has significant implications for various research areas:
-
Inflammatory Diseases: Neutrophil elastase is a key mediator of tissue damage in chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis. This substrate is instrumental in studying the role of elastase in these diseases and in the development of novel anti-inflammatory therapies.
-
Inhibitor Screening: The straightforward, colorimetric nature of the assay makes it highly suitable for high-throughput screening (HTS) of compound libraries to identify potential elastase inhibitors.[11]
-
Basic Research: H-Ala-Ala-Ala-pNA HCl is a fundamental tool for characterizing the enzymatic properties of newly discovered elastases from various organisms and for studying the structure-function relationships of these enzymes.
Synthesis of Tripeptide p-Nitroanilides
The synthesis of peptide p-nitroanilides can be challenging due to the poor nucleophilicity of p-nitroaniline. However, several solid-phase and solution-phase synthesis strategies have been developed. A common approach involves the use of an aryl hydrazine resin in Fmoc-based solid-phase peptide synthesis. Mild oxidation of the peptide hydrazide resin generates a highly reactive acyl diazene that can efficiently react with the weakly nucleophilic p-nitroaniline.[6][12]
Conclusion
H-Ala-Ala-Ala-pNA HCl stands as a robust and reliable tool for the investigation of elastase activity. Its well-defined mechanism of action, coupled with the simplicity and sensitivity of the colorimetric assay, makes it an indispensable substrate for researchers in both academic and industrial settings. The insights gained from its application continue to advance our understanding of the physiological and pathological roles of elastases and facilitate the development of targeted therapeutics for a range of human diseases.
References
-
Wiesner, O., et al. (2005). Differences between human proteinase 3 and neutrophil elastase and their murine homologues are relevant for murine model experim. FEBS Letters, 579(22), 5305-5312. Available at: [Link]
-
Scampavia, L., et al. (2004). Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support. OSTI.GOV. Retrieved from [Link]
- Hartley, B. S., & Kilby, B. A. (1954). The reaction of p-nitrophenyl esters with chymotrypsin. Biochemical Journal, 56(2), 288–297.
-
DelMar, E. G., et al. (1979). Substrate specificity of human pancreatic elastase 2. Biochemistry, 18(22), 4933–4938. Available at: [Link]
-
Chemistry LibreTexts. (2023, February 12). 7.2: Chymotrypsin. Retrieved from [Link]
- Segal, D. M., et al. (1971). The specific interaction of peptides with the active site of chymotrypsin. Biochemistry, 10(20), 3728–3738. (Note: While not directly cited in the text, this paper provides context on chymotrypsin specificity).
-
Celprogen. (n.d.). Porcine Pancreatic Elastase. Retrieved from [Link]
-
MD Biosciences. (n.d.). Human Neutrophil Elastase (Elastase-2). Retrieved from [Link]
-
Journal of Biological Chemistry. (1979). Purification and Characterization of an Intracellular Chymotrypsin-Like Serine Protease from Thermoplasma volcanium. Retrieved from [Link]
- Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501-4524. (Note: While not directly cited in the text, this is a comprehensive review on serine proteases).
- Powers, J. C., et al. (1977). Specificity of porcine pancreatic elastase, human leukocyte elastase and cathepsin G. Inhibition with peptide chloromethyl ketones. Biochimica et Biophysica Acta (BBA) - Enzymology, 485(1), 156-166. (Note: While not directly cited in the text, this paper provides valuable context on elastase specificity).
-
Peptidepharma. (n.d.). H-Ala-Ala-Ala-pNA • HCl. Retrieved from [Link]
-
Bio-Rad. (n.d.). Native Human Elastase (Neutrophil). Retrieved from [Link]
-
Chondrex, Inc. (n.d.). Trypsin Activity Assay. Retrieved from [Link]
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